molecular formula C13H11NO2S2 B7764833 (5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one

(5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B7764833
M. Wt: 277.4 g/mol
InChI Key: ZEPCCVFLTPWQIZ-FLIBITNWSA-N
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Description

(5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazolidinone derivative featuring a Z-configured benzylidene substituent at position 5 and a sulfhydryl (-SH) group at position 2. The prop-2-en-1-yloxy (allyloxy) group on the benzylidene moiety distinguishes it from other analogs . Thiazolidinones are recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

(5Z)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S2/c1-2-7-16-10-5-3-9(4-6-10)8-11-12(15)14-13(17)18-11/h2-6,8H,1,7H2,(H,14,15,17)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPCCVFLTPWQIZ-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C13H13N1O2S1\text{C}_{13}\text{H}_{13}\text{N}_{1}\text{O}_{2}\text{S}_{1}

This compound features a thiazole ring substituted with a benzylidene and an allyloxy group, which may influence its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives found that compounds with similar structures demonstrated notable activity against several bacterial strains, including both gram-positive and gram-negative bacteria. For instance, compounds derived from thiazolidin-4-one exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 µg/ml to 62.5 µg/ml against various pathogens .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (µg/ml)Bacterial Strain
4b62.5K. pneumoniae
4c<31.25E. coli
4f31.25C. glabrata

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer potential. A recent study synthesized novel thiazol-4(5H)-one derivatives and tested them against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundIC50 (µM)Cancer Cell Line
3h0.07A549 (Lung cancer)
3g0.31MCF-7 (Breast cancer)

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on specific enzymes, such as 11β-hydroxysteroid dehydrogenase (11β-HSD). Compounds with similar thiazole structures have shown promising results in inhibiting both isoforms of this enzyme, which is critical in glucocorticoid metabolism and associated with various metabolic disorders .

Table 3: Inhibition of 11β-HSD Isoforms

CompoundIC50 (µM)Isoform
3h0.0711β-HSD1
3i0.3111β-HSD2

Case Studies

Several studies have highlighted the biological activities of compounds structurally related to this compound:

  • Antimicrobial Study : A set of thiazolidin-4-one derivatives was synthesized and evaluated for their antimicrobial activity against a panel of bacterial strains. The most active compounds demonstrated MIC values significantly lower than those of standard antibiotics .
  • Anticancer Evaluation : In vitro assays on thiazole derivatives showed substantial inhibition of tumor cell proliferation, with some compounds exhibiting selectivity towards specific cancer types .

Scientific Research Applications

Overview

(5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a synthetic organic compound belonging to the thiazolone family. Its unique structural features, including a thiazolone ring and a prop-2-en-1-yloxybenzylidene moiety, make it a subject of interest in various scientific research fields. This article explores its applications in chemistry, biology, medicine, and industry, supported by case studies and data tables.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new chemical reactions and the development of novel materials.

Biology

Biological research has identified this compound as a promising candidate for various pharmacological applications. It has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that thiazole derivatives often exhibit significant biological activity due to their ability to interact with specific molecular targets.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential. Research indicates that it may possess:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Inhibitory effects on cancer cell proliferation.
  • Enzyme Inhibition : Potential to inhibit specific enzymes linked to disease progression.

The compound's ability to modulate biological pathways makes it a candidate for drug development.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical properties allow for the formulation of materials with enhanced performance characteristics.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazoles exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group enhances the compound's interaction with microbial enzymes, leading to increased efficacy against pathogens .

Anticancer Research

Research conducted by Cancer Research indicated that thiazole derivatives could inhibit cancer cell growth by inducing apoptosis. The study specifically highlighted the role of this compound in targeting cancer cell signaling pathways .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-SH) group undergoes nucleophilic substitution reactions, particularly in the presence of alkyl halides or α,β-unsaturated carbonyl compounds. For example:

  • Alkylation : Reaction with methyl iodide in basic media yields the corresponding thioether derivative.
    R-SH + CH3INaOHR-S-CH3+HI\text{R-SH + CH}_3\text{I} \xrightarrow{\text{NaOH}} \text{R-S-CH}_3 + \text{HI}
    Similar reactions are reported for thiazole derivatives, where alkylation enhances lipophilicity and biological activity .

  • Acylation : Treatment with acetyl chloride forms thioester derivatives, modulating electronic properties of the thiazole ring.

Oxidation Reactions

The sulfanyl group is susceptible to oxidation, forming disulfides or sulfonic acids under controlled conditions:

  • Disulfide Formation : Mild oxidation with iodine or H2_2O2_2 generates a disulfide bridge:
    2R-SHI2R-S-S-R+2HI2\,\text{R-SH} \xrightarrow{\text{I}_2} \text{R-S-S-R} + 2\,\text{HI}
    This reaction is critical for stabilizing dimeric forms in medicinal applications.

  • Sulfonic Acid Formation : Strong oxidizing agents like KMnO4_4 convert -SH to -SO3_3H, altering solubility and reactivity.

Reactivity of the Benzylidene Moiety

The benzylidene group participates in electrophilic and cycloaddition reactions:

  • Michael Addition : The α,β-unsaturated ketone system reacts with nucleophiles (e.g., amines, thiols) at the β-position. For instance, reaction with ethylenediamine forms fused heterocycles.

  • Schiff Base Formation : Condensation with primary amines generates imine derivatives, useful in coordination chemistry.

Claisen Rearrangement of the Propenyloxy Group

The propenyloxy (-O-CH2_2-CH=CH2_2) substituent undergoes Claisen rearrangement upon heating (150–200°C), forming a γ,δ-unsaturated carbonyl compound:
Ar-O-CH2CH=CH2ΔAr-CH2CO-CH=CH2\text{Ar-O-CH}_2\text{CH=CH}_2 \xrightarrow{\Delta} \text{Ar-CH}_2\text{CO-CH=CH}_2
This reaction is pivotal for synthesizing complex phenolic derivatives.

Cyclization and Ring-Opening Reactions

  • Cyclization : The thiazole ring can react with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions, forming bicyclic structures.

  • Ring-Opening : Strong bases (e.g., NaOH) cleave the thiazole ring, producing mercaptoacetamide derivatives .

Metal Coordination and Complexation

The sulfur and oxygen atoms act as ligands for transition metals:

  • Copper Coordination : Forms stable complexes with Cu(II), mimicking tyrosinase inhibition mechanisms observed in (Z)-BPT derivatives .

  • Iron Chelation : The thiazole ring and sulfanyl group bind Fe(III), relevant in antioxidant applications .

Mechanistic Insights from Structural Analogs

  • (Z)-BPT Derivatives : Demonstrated competitive inhibition of tyrosinase via copper coordination and π-π stacking, suggesting similar binding modes for the target compound .

  • Thiazol-4-one Core : Participates in nucleophilic attacks at C-2 and C-5 positions, enabling functionalization .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂ in compound 6h) or bulky substituents (e.g., 2,4-dimethylphenyl) often reduce yields due to steric or electronic effects .
  • Allyloxy groups (as in the target compound) may offer intermediate reactivity, balancing steric bulk and electronic modulation .

Enzyme Inhibition

Compound Target Enzyme IC₅₀ (μM) Kᵢ (μM) Notes
(5Z)-5-(4-Hydroxy-3,5-dimethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one CDGSH iron-sulfur domain-containing protein 1 4470.0 191.0 Low potency; polar groups may reduce membrane permeability
Target Compound (hypothetical) Similar metalloenzymes Not tested Allyloxy group could enhance lipophilicity, potentially improving cell penetration compared to hydroxyl/methoxy analogs

Antimicrobial Activity

  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Exhibited moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). The cyclopropylamino group may enhance target specificity .
  • (Z)-5-(4-fluorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (6h): Showed superior antibacterial activity (MIC₅₀ = 8 μg/mL) against Gram-positive strains due to the electron-withdrawing -NO₂ group enhancing electrophilicity .

Spectral and Physicochemical Properties

  • IR Spectroscopy: The target compound’s -SH group typically absorbs at ~1152 cm⁻¹ (C–S stretch), while the C=O stretch appears at ~1710 cm⁻¹, consistent with other 2-sulfanyl thiazolidinones .
  • NMR: Z-configuration is confirmed by a deshielded benzylidene proton (δ ~7.5–8.0 ppm) and characteristic ¹³C signals for the thiazolidinone carbonyl (δ ~167–170 ppm) .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:
The synthesis typically involves a condensation reaction between a thiosemicarbazide derivative and an aldehyde. Key steps include:

  • Reaction Conditions : Refluxing a mixture of 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate (as a base), and 4-(prop-2-en-1-yloxy)benzaldehyde in DMF-acetic acid (1:2 v/v) for 2–5 hours .
  • Purification : Recrystallization from DMF-ethanol or 1,4-dioxane yields pure product. Adding anhydrous sodium acetate (1:1 molar ratio) improves reaction efficiency by neutralizing HCl byproducts .
  • Yield Optimization : Extending reflux time to 5 hours and using a 10% excess of aldehyde can increase yield to ~85% .

Basic: What spectroscopic methods are recommended to confirm the Z-configuration and molecular structure?

Methodological Answer:

  • NMR Spectroscopy : The Z-configuration is confirmed by the coupling constant (JJ) of the benzylidene proton (δ 7.2–7.8 ppm), which typically appears as a singlet due to restricted rotation. The sulfanyl (-SH) proton resonates at δ 3.5–4.0 ppm in DMSO-d6d_6 .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the Z-geometry. For example, analogous compounds show dihedral angles of 5–10° between the thiazole ring and benzylidene moiety, consistent with Z-configuration .
  • IR Spectroscopy : A strong absorption band at 1680–1700 cm1^{-1} confirms the C=O stretch of the thiazol-4-one ring .

Advanced: How to design experiments for evaluating its cytotoxicity against cancer cell lines?

Methodological Answer:

  • Cell Lines : Use human gastric (NUGC), colon (DLD-1), liver (HA22T, HEPG-2), breast (MCF-7), and nasopharyngeal carcinoma (HONE-1) cells, with normal fibroblast (WI-38) controls .
  • Protocol :
    • Culture cells in RPMI-1640 medium with 5% FBS at 37°C/5% CO2_2.
    • Treat cells with the compound (0.1–100 µM) for 48 hours.
    • Assess viability via sulforhodamine B (SRB) assay: Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 565 nm .
  • Data Interpretation : Compare IC50_{50} values to reference agents (e.g., CHS-828). Normalize results to DMSO controls (≤0.5% v/v) to exclude solvent toxicity .

Advanced: What structural modifications enhance bioactivity in thiazol-4-one derivatives?

Methodological Answer:

  • Substituent Effects :
    • Benzylidene Group : Electron-withdrawing groups (e.g., -Cl, -NO2_2) at the para position increase cytotoxicity by enhancing electrophilicity .
    • Propenyloxy Chain : Replacing the propenyloxy group with bulkier substituents (e.g., isopropyl) may improve membrane permeability but reduce solubility .
  • Synthetic Routes :
    • Introduce heterocyclic moieties (e.g., oxadiazole) via post-synthetic modifications. For example, coupling with phenyl isocyanate in acetonitrile yields oxadiazole hybrids with dual enzyme inhibition .

Advanced: How to resolve discrepancies in reported cytotoxicity data?

Methodological Answer:

  • Standardization :
    • Use identical cell lines (e.g., MCF-7 from NCI, Cairo) and passage numbers to minimize variability .
    • Validate assay conditions (e.g., incubation time, serum concentration) across labs.
  • Mechanistic Profiling :
    • Perform transcriptomic analysis (RNA-seq) to identify target pathways. For example, conflicting data may arise from compound-specific effects on apoptosis (e.g., caspase-3 activation) vs. necrosis .
  • Dose-Response Curves : Use 8–10 concentration points to ensure accurate IC50_{50} calculation. Compare results with positive controls (e.g., doxorubicin) .

Basic: What solvents and storage conditions preserve compound stability?

Methodological Answer:

  • Solubility : The compound is soluble in DMSO, DMF, and 1,4-dioxane but insoluble in water .
  • Storage : Store at -20°C in airtight, light-protected vials. Stability studies show <5% degradation over 12 months under these conditions .

Advanced: How to elucidate its mechanism of enzyme inhibition?

Methodological Answer:

  • Target Identification : Screen against kinases (e.g., EGFR, VEGFR2) or dehydrogenases (e.g., GAPDH) using recombinant enzyme assays. Rhodanine derivatives often inhibit metalloenzymes via chelation .
  • Kinetic Studies :
    • Perform Michaelis-Menten analysis with varying substrate concentrations. A non-competitive inhibition pattern (unchanged KmK_m, reduced VmaxV_{max}) suggests binding to an allosteric site .
    • Use fluorescence quenching to measure binding affinity (KdK_d) .

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